ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

Description

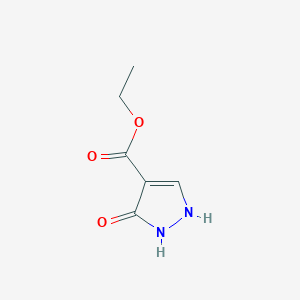

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 3-oxo-1,2-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFXDPZWCVXNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286038 | |

| Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-53-8 | |

| Record name | Ethyl 2,3-dihydro-3-oxo-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 43546 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7251-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrazole-4-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Strategies

Total Synthesis Approaches for Ethyl 3-Hydroxy-1H-Pyrazole-4-Carboxylate

The formation of the this compound core relies on fundamental reaction types that build the heterocyclic ring. These include condensation and cyclization reactions, which are often part of a larger multi-step sequence that can be optimized for efficiency and yield.

Condensation Reactions in Pyrazole (B372694) Ring Formation

Condensation reactions are central to the synthesis of the pyrazole ring in this compound. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. A common strategy involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction between a hydrazine and a β-keto ester is a classical method for pyrazole synthesis.

In the context of preparing substituted pyrazole-4-carboxylic acid esters, a one-pot, three-component reaction has been developed. sid.ir This method utilizes a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate (B1235776) in the presence of a magnetic ionic liquid, [bmim][FeCl4], and oxygen. sid.ir This approach highlights the efficiency of multicomponent reactions in constructing the pyrazole framework. Another efficient copper-catalyzed condensation reaction for pyrazole synthesis proceeds under acid-free conditions at room temperature, demonstrating a milder approach. organic-chemistry.org

Cyclization Reactions for Pyrazole Core Construction

Cyclization is the key bond-forming step that creates the pyrazole ring. Following an initial condensation, an intramolecular cyclization often occurs to yield the heterocyclic system. For example, the reaction of hydrazine hydrate (B1144303) with α,β-unsaturated diesters or β-anilino-diesters can lead to the formation of ethyl 3-oxopyrazolidine-4-carboxylates, which can then be precursors to the desired ethyl 3-hydroxypyrazole-4-carboxylate derivatives. rsc.org

Various catalytic systems have been developed to facilitate these cyclizations. Ruthenium(II)-catalyzed oxidative C-N coupling provides a method for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org Additionally, microwave-assisted synthesis has been shown to dramatically reduce reaction times in the cyclocondensation step for forming pyrazole rings. acs.org For instance, the reaction of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl building block can be completed in minutes under microwave irradiation, compared to hours or days with conventional heating. acs.orgafinitica.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | ~2 days | A few minutes |

| Yield | Moderate | Significantly Improved |

| Conditions | Typically requires prolonged heating | High temperature (e.g., 175 °C) for a short duration (e.g., 1.5 min) |

This table provides a general comparison based on findings in the synthesis of related pyrazole derivatives. acs.orgafinitica.com

Multi-step Reaction Sequences and Optimization

One strategy involves a three-step approach:

Cyclocondensation: Reaction of a hydrazine with a suitable 1,3-dicarbonyl compound to form the pyrazole ring. afinitica.com

Functional Group Interconversion: For example, reduction of a nitro group to an amine. afinitica.com

Final Modification: Such as amidation of the amine with a carboxylic acid. afinitica.com

Regioselective Synthesis of Pyrazole Derivatives

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, particularly when unsymmetrical starting materials are used. This control is vital for obtaining the desired isomer, such as this compound, over its 5-hydroxy counterpart.

Control of Hydroxyl Group Position (3-hydroxy vs. 5-hydroxy)

The regiochemical outcome of the reaction between a hydrazine and a β-dicarbonyl compound is influenced by the different reactivities of the carbonyl groups. To synthesize the 3-hydroxy isomer specifically, the reaction conditions and the nature of the starting materials must be carefully chosen.

Research has shown that the synthesis of 1-aryl-3,4,5-substituted pyrazoles can be highly regioselective. organic-chemistry.org The condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide has been reported to furnish pyrazoles in good yields with high regioselectivity. organic-chemistry.org The choice of solvent and temperature can play a crucial role in directing the initial nucleophilic attack of the hydrazine to the desired carbonyl group.

Influence of Starting Materials on Regioselectivity (e.g., enaminone-type reagents, methylidene malonates)

The structure of the starting materials is a key determinant of regioselectivity in pyrazole synthesis. The use of enaminone-type reagents, which are vinylogous amides, can direct the cyclization to yield specific regioisomers. Similarly, substituted methylidene malonates provide precursors where the regiochemical outcome can be more readily controlled.

For instance, the reaction of β-keto esters with N,N-dimethylformamide dimethyl acetal (B89532) leads to the formation of an enaminone intermediate. researchgate.net This intermediate can then react with a hydrazine in a regioselective manner to form the desired pyrazole derivative. This approach has been utilized in the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. researchgate.net The initial conversion of piperidine (B6355638) carboxylic acids to the corresponding β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal, sets the stage for a controlled cyclization with hydrazine. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional syntheses of pyrazoles often rely on volatile organic solvents (VOCs) like ethanol (B145695) or acetic acid, which can pose environmental and safety risks. Modern approaches focus on eliminating or replacing these solvents.

One prominent green alternative is conducting the synthesis in water. The reaction of diethyl 2-(ethoxymethylene)-3-oxobutanedioate with hydrazine hydrate can be performed in an aqueous medium, often leading to high yields and simplified product isolation through precipitation. Another approach is the use of solvent-free or "neat" reaction conditions. This can be achieved by heating the reactants together, sometimes with microwave irradiation to accelerate the reaction and improve energy efficiency.

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

| Condition | Solvent | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Ethanol, Acetic Acid | Good solubility of reactants | Flammable, volatile, potential environmental impact |

| Green | Water | Non-toxic, non-flammable, readily available, easy product isolation | Potential for lower solubility of some reactants |

| Solvent-Free | None (neat) | No solvent waste, high reaction concentration | Potential for localized overheating, requires good mixing |

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a cornerstone of green chemistry. For pyrazole synthesis, research has focused on replacing traditional acid or base catalysts with more environmentally friendly and reusable alternatives. Heterogeneous catalysts, such as solid acids (e.g., zeolites, montmorillonite (B579905) clay) or supported metal catalysts, are particularly attractive. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times, reducing waste and cost.

For instance, the condensation reaction between a 1,3-dicarbonyl compound and hydrazine can be efficiently catalyzed by solid acids, avoiding the need for corrosive liquid acids and simplifying the purification process. While specific examples for this compound are part of broader research, the principles are directly applicable.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. The classical synthesis of this compound from diethyl 2-(ethoxymethylene)-3-oxobutanedioate and hydrazine is a cyclocondensation reaction that exhibits excellent atom economy.

In this process, the main byproduct is ethanol, which is considered a relatively benign and easily recyclable substance. The reaction is a condensation, meaning a small molecule (in this case, two molecules of ethanol) is eliminated. The high efficiency of this reaction, often with yields exceeding 90%, makes it an inherently "green" and atom-economical route to this pyrazole derivative.

Novel Synthetic Routes and Building Blocks

Utilization of Activated Enol Ethers as Synthons

Activated enol ethers are versatile building blocks in organic synthesis, and they play a central role in the construction of the pyrazole ring system. A synthon is a conceptual unit within a molecule that aids in planning a synthesis. In this context, activated enol ethers serve as key electrophilic synthons.

The most common precursor for synthesizing this compound is diethyl 2-(ethoxymethylene)-3-oxobutanedioate. This molecule is a derivative of diethyl malonate and can be considered a highly activated enol ether. The ethoxymethylene group (=CH-OEt) makes the adjacent carbon atom highly susceptible to nucleophilic attack by a dinucleophile like hydrazine.

The synthesis pathway involves:

Nucleophilic Attack: One nitrogen atom of hydrazine attacks the electrophilic carbon of the ethoxymethylene group.

Elimination: The ethoxy group is eliminated as ethanol.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks one of the carbonyl groups of the malonate moiety.

Dehydration: A molecule of water (or ethanol, depending on the exact mechanism and tautomeric forms) is eliminated to form the stable aromatic pyrazole ring.

This strategy highlights the utility of designing specific synthons like activated enol ethers to facilitate efficient and high-yielding cyclization reactions for the creation of complex heterocyclic structures.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Diethyl 2-(ethoxymethylene)-3-oxobutanedioate |

| Hydrazine |

| Hydrazine hydrate |

| Ethanol |

| Acetic acid |

Coupling Reactions for Functionalized Pyrazoles (e.g., Suzuki-Miyaura cross-coupling)

The functionalization of the pyrazole ring system can be effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction typically involves the coupling of a halo- or triflyloxy-substituted pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.

For a molecule like this compound, direct C-H activation or functionalization of the hydroxyl group would be a prerequisite for such coupling reactions. For instance, the hydroxyl group could be converted into a triflate, a better leaving group, to enable cross-coupling. While direct Suzuki-Miyaura coupling of the C-H bonds on the pyrazole ring is challenging, pre-functionalization to introduce a halide at a specific position is a common strategy.

The general applicability of Suzuki-Miyaura coupling to pyrazole systems has been demonstrated. For example, the coupling of halo-derivatives of pyrazoles with various aryl and heteroaryl boronic acids proceeds in good to excellent yields. rsc.orgfigshare.comnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations, especially with substrates bearing potentially interfering functional groups like the acidic N-H proton. researchgate.net In some cases, N-protection of the pyrazole ring is employed to prevent side reactions and improve yields, although methods for the coupling of unprotected N-H azoles have also been developed. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Pyrazole Scaffolds

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 | 4-Aryl/heteroaryl-3,5-dinitro-1H-pyrazoles | rsc.org |

| 4-Iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-1H-pyrazole | mdpi.com |

| 3-Chloroindazole (unprotected) | Phenylboronic acid | SPhos/XPhos | 3-Phenylindazole | researchgate.net |

One-Pot Synthetic Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like this compound from simple precursors in a single synthetic operation. These methods are characterized by their atom economy, reduced waste generation, and operational simplicity. sid.ir

A common approach for the one-pot synthesis of pyrazole-4-carboxylates involves a three-component reaction of a hydrazine, an aldehyde, and a β-keto ester. nih.gov For instance, the reaction of phenylhydrazine, benzaldehyde, and ethyl acetoacetate in the presence of a magnetic ionic liquid as a recyclable catalyst can afford ethyl pyrazole-4-carboxylate derivatives in good to excellent yields. nih.gov

Another powerful one-pot strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole ring. sid.ir This can be achieved by reacting ketones with acid chlorides, followed by the addition of hydrazine without isolating the intermediate diketone. sid.ir Such methods provide rapid access to a wide range of substituted pyrazoles.

Furthermore, pyrano[2,3-c]pyrazoles, which are structurally related to the target compound, can be synthesized via a one-pot, four-component reaction of an aldehyde, ethyl acetoacetate, malononitrile, and a hydrazine. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps.

Synthesis from Readily Accessible Precursors (e.g., β-keto esters, hydrazines)

The most classical and widely used method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This approach is particularly well-suited for the synthesis of this compound.

The direct precursor for this synthesis is typically an activated enol ether derived from a β-keto ester. Specifically, the reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate leads to the formation of this compound. nih.gov This reaction proceeds via a nucleophilic substitution of the ethoxy group by hydrazine, followed by an intramolecular cyclization and dehydration.

This method is highly efficient and regioselective, as the symmetry of the diethyl 2-(ethoxymethylene)malonate precursor avoids the formation of regioisomers. The reaction is generally carried out in a suitable solvent like ethanol and can proceed at room temperature or with gentle heating. The use of β-keto esters and their derivatives as precursors is a cornerstone in pyrazole synthesis due to their ready availability and reactivity. sid.irlookchem.com

Derivatization and Functionalization Strategies

The pyrazole scaffold of this compound offers multiple sites for derivatization, allowing for the generation of a diverse library of compounds with potentially new properties.

Acetylation of Nitrogen Atoms in the Pyrazole Ring

The nitrogen atoms of the pyrazole ring can be readily functionalized, for example, through acetylation. The acetylation of pyrazoles can occur at either of the nitrogen atoms, and the regioselectivity can be influenced by the reaction conditions and the substituents on the pyrazole ring.

In a study on the acetylation of the closely related ethyl 3-amino-1H-pyrazole-4-carboxylate using acetic anhydride (B1165640), it was found that mono- and di-acetylated products could be obtained. mdpi.com The reaction conditions, such as the solvent polarity and the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), were shown to influence the product distribution. mdpi.com Acetylation primarily occurred on the nitrogen atoms of the pyrazole ring. mdpi.com

For this compound, acetylation with acetic anhydride could potentially lead to both N-acetylation and O-acetylation of the hydroxyl group. The use of milder, catalyst-free conditions often favors the acetylation of amines and alcohols. nih.gov The relative nucleophilicity of the ring nitrogens and the hydroxyl group will determine the site of initial acylation. Under more forcing conditions or with specific catalysts, peracetylation (acetylation at all available N-H and O-H sites) can be achieved. nih.gov

Functionalization at C-4 Position of the Pyrazole Ring

The C-4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution due to its higher electron density. academie-sciences.fr However, in the case of this compound, the C-4 position is already substituted with a carboxylate group. Therefore, further direct electrophilic substitution at this position is not feasible.

Functionalization of the pyrazole ring would need to target the C-5 position. Palladium-catalyzed direct C-H arylation has been shown to be an effective method for the functionalization of pyrazoles at the C-5 position, especially when the C-4 position is blocked by a substituent like a carboxylate group. rsc.org This reaction typically involves treating the pyrazole with an aryl halide in the presence of a palladium catalyst and a base, leading to the formation of a C-C bond at the C-5 position. rsc.org

Another classical method for introducing a functional group at the C-4 position of a pyrazole ring (when unsubstituted) is the Vilsmeier-Haack reaction. academie-sciences.frarkat-usa.orgmdpi.comsemanticscholar.org This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to introduce a formyl group (-CHO) onto the ring. academie-sciences.frarkat-usa.orgmdpi.comsemanticscholar.org While not directly applicable to the already substituted C-4 position of the target compound, it is a key reaction for the synthesis of 4-formylpyrazoles which are versatile intermediates for further derivatization. academie-sciences.frarkat-usa.orgmdpi.comsemanticscholar.org

Introduction of Various Substituents for Structural Diversity

To generate structural diversity from this compound, various substituents can be introduced at different positions of the molecule.

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated. N-alkylation can be achieved using alkyl halides under basic conditions or through methods like the Mitsunobu reaction. mdpi.com Acid-catalyzed N-alkylation using trichloroacetimidates has also been reported as a mild alternative. researchgate.net For unsymmetrical pyrazoles, a mixture of N1 and N2 isomers is often obtained, with the regioselectivity influenced by steric and electronic factors. nih.gov

Modification of the Ester Group: The ethyl ester at the C-4 position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by coupling with different amines. This provides a straightforward way to introduce a wide range of substituents.

Modification of the Hydroxyl Group: The hydroxyl group at the C-3 position can be alkylated to form ethers or acylated to form esters, as discussed previously. It can also be converted to a triflate to serve as a leaving group for cross-coupling reactions.

These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships in various applications.

Post-Functionalization of Pyrazole Scaffolds

The inherent reactivity of the pyrazole ring and its substituents allows for a variety of post-functionalization modifications. These transformations are crucial for developing a diverse library of derivatives from a common intermediate like this compound. The primary sites for functionalization on this scaffold are the nitrogen atoms (N1 and N2), the C5 carbon, and the C3-hydroxyl group. Due to tautomerism, the N-H proton can reside on either nitrogen, influencing the regioselectivity of N-substitution reactions.

N-Functionalization:

N-alkylation is a common strategy to introduce diverse substituents at the nitrogen atoms of the pyrazole core. The regioselectivity of this reaction is often influenced by the nature of the substituent at the C3 position and the reaction conditions. For instance, in related 3-substituted-1H-pyrazole-4-carboxylates, N-alkylation can be directed to a specific nitrogen atom.

A study on the N-alkylation of ethyl 3-amino-1H-pyrazole-4-carboxylate with benzyl (B1604629) chloride in the presence of a base provides a clear example of this transformation. This reaction selectively yields the N1-benzylated product, demonstrating a practical approach for functionalizing the pyrazole nitrogen.

Interactive Data Table: N-Alkylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Benzyl chloride | Sodium methoxide | Dimethylformamide | Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate | 80 |

Table 1: Example of N-alkylation on a related pyrazole scaffold. Data sourced from patent WO2011064798A1. google.com

Furthermore, N-protection is a critical step in multi-step syntheses to prevent unwanted side reactions. For example, the protection of the N-H group in ethyl 3-iodo-1H-pyrazole-4-carboxylate was achieved using ethyl vinyl ether. This protection facilitates subsequent modifications, such as cross-coupling reactions. arkat-usa.org

C-Functionalization and Cyclization:

The pyrazole core can also undergo functionalization at its carbon atoms, although this often requires prior activation. More commonly, functional groups already present on the ring are used to build more complex heterocyclic systems.

Research on ethyl 3-amino-1H-pyrazole-4-carboxylate has shown that the amino group can be a versatile handle for constructing fused pyrazole systems. Through diazotization followed by coupling with active methylene (B1212753) compounds, a range of pyrazolo[5,1-c] researchgate.netevitachem.comsid.irtriazine derivatives can be synthesized. researchgate.net The initial diazonium salt is highly reactive and readily couples with nucleophiles.

Interactive Data Table: Synthesis of Pyrazolo[5,1-c] researchgate.netevitachem.comsid.irtriazines

| Coupling Partner | Product | Yield (%) |

| Malononitrile | Ethyl 4-amino-3-cyanopyrazolo[5,1-c] researchgate.netevitachem.comsid.irtriazine-8-carboxylate | Not specified |

| Ethyl cyanoacetate | Ethyl 4-amino-3-(ethoxycarbonyl)pyrazolo[5,1-c] researchgate.netevitachem.comsid.irtriazine-8-carboxylate | Not specified |

| Benzoylacetonitrile | Ethyl 4-amino-3-benzoylpyrazolo[5,1-c] researchgate.netevitachem.comsid.irtriazine-8-carboxylate | Not specified |

Table 2: Post-functionalization of ethyl 3-amino-1H-pyrazole-4-carboxylate via diazotization and cyclization. Data sourced from ResearchGate. researchgate.net

Similarly, the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with substituted cinnamonitriles leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net This transformation demonstrates how the existing functionalities of a pyrazole scaffold can be leveraged to create intricate, fused heterocyclic structures.

The hydroxyl group at the C3 position of this compound also offers a site for post-functionalization, such as through etherification or esterification, allowing for the introduction of a wide array of functional groups. evitachem.com

Iii. Spectroscopic Analysis and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, the predominant tautomer in dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the ¹H NMR spectrum shows distinct signals that correspond to each proton in the structure. researchgate.net

The spectrum is characterized by a singlet at approximately 7.89 ppm, which is assigned to the proton attached to the C5 carbon of the pyrazole (B372694) ring. The ethyl ester group gives rise to a quartet at around 4.15 ppm, corresponding to the methylene (B1212753) (-CH₂-) protons, and a triplet at 1.23 ppm for the terminal methyl (-CH₃) protons. researchgate.net The splitting of these signals into a quartet and a triplet is a classic spin-spin coupling pattern for an ethyl group, with a coupling constant (J) of about 7.1 Hz. researchgate.net The broad signals for the N-H and O-H protons are often observed further downfield and can be exchangeable with deuterium.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C5-H | 7.89 | Singlet (s) | N/A |

| -OCH₂CH₃ | 4.15 | Quartet (q) | 7.12 |

| -OCH₂CH₃ | 1.23 | Triplet (t) | 7.11 |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. While specific experimental data for ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is not detailed in the reviewed literature, expected chemical shift regions can be predicted based on its structure and data from analogous compounds. imperial.ac.ukdoi.org

The carbonyl carbon of the ester group is expected to resonate in the most downfield region, typically around 160-165 ppm. doi.org The carbons of the pyrazole ring (C3, C4, and C5) would appear in the aromatic/olefinic region. The C3 carbon, being attached to an oxygen (or part of a carbonyl in the oxo tautomer), would be significantly deshielded. The C4 and C5 carbons would have distinct shifts based on their substitution. The carbons of the ethyl group are found in the upfield region, with the -OCH₂- carbon appearing around 60 ppm and the terminal -CH₃ carbon at approximately 14 ppm. doi.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 160 - 165 |

| C3 (Pyrazole) | ~155 - 160 |

| C5 (Pyrazole) | ~135 - 140 |

| C4 (Pyrazole) | ~95 - 105 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. For pyrazole derivatives, it is particularly useful for distinguishing between the two nitrogen atoms in the heterocyclic ring. The pyrazole ring contains one "pyrrole-type" nitrogen (formally N-H) and one "pyridine-type" nitrogen (formally -N=). researchgate.net These two types of nitrogens reside in different electronic environments and thus exhibit significantly different ¹⁵N chemical shifts. researchgate.net This technique can also provide insight into tautomerism and hydrogen bonding phenomena. researchgate.net In studies of related pyrazole systems, the "pyrrole-like" nitrogen (N1) and "pyridine-like" nitrogen (N2) are clearly distinguished, with their exact chemical shifts being sensitive to substituents and solvent effects. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments provide correlation data that reveal through-bond and through-space relationships between nuclei, which is crucial for unambiguous structural assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. For this compound, an HSQC spectrum would show a cross-peak connecting the C5-H proton signal to the C5 carbon signal, and correlations between the -CH₂- and -CH₃ protons and their respective carbon signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting different parts of the molecule. Key correlations would include the C5-H proton showing a cross-peak to the ester carbonyl carbon (C=O) and the C3 carbon. The ethyl protons would show correlations to the ester carbonyl carbon, confirming the ester functionality. researchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can be used to confirm the conformation of the ethyl group relative to the pyrazole ring and to study intermolecular interactions. researchgate.net

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise coordinates of each atom.

While a specific crystal structure for this compound has not been identified in the surveyed literature, the technique's application to related pyrazole derivatives demonstrates its power. researchgate.net A single-crystal X-ray diffraction analysis would unambiguously determine which tautomer (the 3-hydroxy or 3-oxo form) exists in the crystalline state. It would provide precise bond lengths and angles, revealing details such as the planarity of the pyrazole ring and the conformation of the ethyl carboxylate substituent relative to the ring. researchgate.net Furthermore, this analysis would elucidate the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds between the pyrazole N-H and the carbonyl or hydroxyl groups of neighboring molecules, which govern the crystal packing. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

For a comparative understanding, selected bond lengths and angles from a related pyrazole derivative are presented below. It is anticipated that the C-O bond of the hydroxyl group at the C3 position in this compound would exhibit partial double bond character due to tautomerism with the pyrazolone (B3327878) form.

Table 1: Representative Bond Lengths and Angles for a Substituted Ethyl Pyrazole-4-carboxylate Derivative

| Bond/Angle | Typical Value (Å or °) |

| Bond Lengths (Å) | |

| N1-N2 | ~1.35 |

| N2-C3 | ~1.33 |

| C3-C4 | ~1.42 |

| C4-C5 | ~1.38 |

| C5-N1 | ~1.34 |

| C4-C(carboxyl) | ~1.48 |

| C(carboxyl)=O | ~1.21 |

| C(carboxyl)-O(ethyl) | ~1.34 |

| Bond Angles (°) | |

| C5-N1-N2 | ~112 |

| N1-N2-C3 | ~105 |

| N2-C3-C4 | ~111 |

| C3-C4-C5 | ~106 |

| N1-C5-C4 | ~106 |

| Dihedral Angles (°) | |

| Pyrazole Ring | Near planar (0-2°) |

Note: These values are illustrative and based on related pyrazole structures. Actual values for this compound may vary.

The pyrazole ring is expected to be essentially planar, with the substituents oriented to minimize steric hindrance. The dihedral angle between the plane of the pyrazole ring and the carboxylate group will be influenced by crystal packing forces and any intramolecular hydrogen bonding.

Crystal Packing and Intermolecular Interactions

In the solid state, the crystal packing of this compound is expected to be dominated by hydrogen bonding. The presence of both a hydrogen bond donor (N-H of the pyrazole ring and the O-H of the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring and the oxygen atoms of the hydroxyl and carboxylate groups) allows for the formation of extensive intermolecular hydrogen-bonded networks. These interactions are crucial in stabilizing the crystal lattice.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for the identification of functional groups present in a molecule.

The infrared (IR) spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. Due to the potential for tautomerism between the hydroxy-pyrazole and the pyrazolone forms, the spectrum can be complex.

Key expected IR absorption bands include:

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is anticipated due to the stretching vibrations of the O-H (hydroxyl) and N-H (pyrazole ring) groups, which are often involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected around 3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected in the range of 1720-1700 cm⁻¹. researchgate.net The exact position will be influenced by conjugation with the pyrazole ring.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring are expected to appear in the 1620-1430 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibrations of the ester group will likely produce strong bands in the 1300-1100 cm⁻¹ range.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H and N-H Stretch | 3400-3200 (broad) | Hydroxyl and Pyrazole N-H |

| Aromatic C-H Stretch | ~3100 | Pyrazole Ring C-H |

| Aliphatic C-H Stretch | 3000-2850 | Ethyl Group (CH₃, CH₂) |

| C=O Stretch (Ester) | 1720-1700 | Ethyl Carboxylate |

| C=C and C=N Stretch | 1620-1430 | Pyrazole Ring |

| C-O Stretch (Ester) | 1300-1100 | Ethyl Carboxylate |

While specific studies correlating the experimental and theoretical vibrational frequencies for this compound are not available in the reviewed literature, such analyses are common for pyrazole derivatives. rsc.orgresearchgate.net Typically, Density Functional Theory (DFT) calculations are employed to compute the theoretical vibrational spectrum. The calculated frequencies are often scaled by a factor to improve the agreement with experimental data, aiding in the precise assignment of vibrational modes, including bending and torsional motions that are more difficult to assign empirically.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₆H₈N₂O₃) is 156.14 g/mol . nih.govguidechem.com

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several characteristic pathways. The molecular ion peak (M⁺) at m/z 156 should be observable. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ester group. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion |

| 156 | [M]⁺ (Molecular Ion) |

| 111 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 83 | [M - COOC₂H₅]⁺ (Loss of ethyl carboxylate radical) |

| 69 | Further fragmentation of the pyrazole ring |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically carried out using a UV detector, as the pyrazole ring is chromophoric. Gradient elution may be employed to ensure good separation from any impurities. For related pyrazole derivatives, HPLC has been used to determine purity, with typical results being ≥98.5%. rsc.org

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative analysis. Silica gel plates are commonly used as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely provide good separation. The spots can be visualized under UV light or by using a staining agent like iodine vapor. The retention factor (Rf) value is dependent on the specific mobile phase composition.

Iv. Tautomerism and Isomerism Studies

Annular Prototropic Tautomerism in Pyrazoles

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles. nih.gov It involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole (B372694) ring, leading to two distinct, yet rapidly interconverting, tautomeric forms. researchgate.net This dynamic process is crucial as the position of the N-H proton dictates the substituent positions, for instance, whether a group is at the 3- or 5-position. bohrium.com The equilibrium between these tautomers can be influenced by the physical state, solvent, temperature, and the electronic nature of the substituents on the pyrazole ring. fu-berlin.de

For ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, several tautomeric forms are theoretically possible due to both the annular tautomerism of the pyrazole ring and keto-enol tautomerism of the hydroxy group. beilstein-journals.org The primary annular tautomers are the this compound and the ethyl 5-hydroxy-1H-pyrazole-4-carboxylate forms. In addition, keto forms (pyrazolinones) can also be considered.

The definitive identification and characterization of these forms rely on a combination of spectroscopic and analytical techniques. X-ray crystallography provides unambiguous evidence for the structure present in the solid state. nih.govrsc.org In solution, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool. bohrium.com By comparing the observed chemical shifts with those of "fixed" derivatives (e.g., N-methylated compounds where tautomerism is blocked), the predominant tautomer in solution can be identified. beilstein-journals.orgmdpi.com For instance, studies on analogous 3(5)-substituted pyrazoles with ester groups have successfully used these methods to determine the major tautomeric form in both solid and solution phases. nih.govnih.gov

In solution, the tautomers of this compound typically exist in a dynamic equilibrium. The position of this equilibrium is highly sensitive to the solvent environment. fu-berlin.de Solvents like DMSO-d6, being polar and capable of forming hydrogen bonds, can significantly influence the relative populations of the tautomers. mdpi.comnih.gov NMR studies in DMSO-d6 on similar pyrazole esters have shown that a tautomeric equilibrium can be observed. nih.govnih.gov For example, in a study of related disubstituted pyrazoles, a tautomeric equilibrium was noted for one compound specifically in DMSO. nih.gov The interaction with the solvent can disrupt the intermolecular hydrogen bonds that might favor one form over another, shifting the equilibrium. mdpi.com The ratio of the tautomers can be quantified by integrating the corresponding signals in the NMR spectrum, particularly at low temperatures where the proton exchange rate is slow enough to resolve separate signals for each form. fu-berlin.de

In the solid state, the structure is more rigid, and typically one tautomer is preferentially crystallized. fu-berlin.de This preference is often dictated by the formation of stable intermolecular hydrogen-bonding networks, such as dimers, trimers, or linear chains. nih.govresearchgate.netrsc.org X-ray diffraction studies on analogous pyrazoles have revealed various association patterns, including N-H···N and N-H···O hydrogen bonds, which stabilize a specific tautomeric form in the crystal lattice. nih.gov

However, in some cases, a dynamic proton transfer can still occur in the solid state, a phenomenon known as solid-state proton transfer (SSPT). bohrium.com This can be investigated using techniques like variable-temperature ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR. bohrium.comresearchgate.netresearchgate.net SSPT is indicative of a low energy barrier for proton migration within the crystal, often facilitated by the pre-organized hydrogen-bonded structures. researchgate.net

Regioisomeric Considerations (e.g., 3-hydroxy vs. 5-hydroxy)

The two principal annular tautomers, this compound and ethyl 5-hydroxy-1H-pyrazole-4-carboxylate, are regioisomers. The distinction between them is crucial as their chemical and physical properties can differ. The synthesis of such pyrazoles, for example from the reaction of diethyl ethoxymethylenemalonate with hydrazine (B178648), can potentially yield a mixture of these regioisomers. beilstein-journals.org

Determining which regioisomer is more stable is a central question addressed by both experimental and theoretical studies. researchgate.nettandfonline.com Spectroscopic methods, especially NMR, are key to differentiating them. researchgate.net A common strategy involves the synthesis of corresponding N-methylated derivatives, which "fix" the pyrazole in one tautomeric form (e.g., methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate and methyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate), and comparing their spectra to the N-unsubstituted compound. beilstein-journals.org This comparison allows for the assignment of the major tautomer in the equilibrium mixture. beilstein-journals.org

Influence of Substituents on Tautomeric Stability

The stability of a given pyrazole tautomer is profoundly influenced by the electronic properties of its substituents. nih.govnih.gov In this compound, the electron-donating hydroxyl (-OH) group and the electron-withdrawing ethyl carboxylate (-COOEt) group exert competing effects on the pyrazole ring's electron density.

Experimental and Theoretical Approaches to Tautomerism Studies

The investigation of tautomerism in pyrazoles like this compound employs a synergistic combination of experimental and theoretical methods.

Experimental Approaches:

NMR Spectroscopy : This is the most versatile tool. ¹H, ¹³C, and ¹⁵N NMR are used to study the equilibrium in solution, determine tautomer ratios, and measure the kinetics of proton exchange. bohrium.com Solid-state (CPMAS) NMR is used to identify the tautomer present in the crystal and to study dynamic processes like SSPT. bohrium.comresearchgate.net

X-ray Crystallography : Provides a definitive, static picture of the molecular structure in the solid state, including the precise location of the proton and the nature of intermolecular hydrogen bonding. nih.govfu-berlin.de

FT-IR Spectroscopy : Can be used to observe equilibria in solution by monitoring characteristic vibrational bands, such as C=O and N-H stretching frequencies, which differ between tautomers. nih.gov

Theoretical Approaches:

Density Functional Theory (DFT) : DFT calculations are a cornerstone of modern tautomerism studies. They are used to calculate the optimized geometries and relative energies of all possible tautomers, thereby predicting their relative stabilities. dntb.gov.ua These calculations can be performed for isolated molecules (gas phase) or can incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate solution-phase behavior. nih.gov Furthermore, theoretical methods can predict NMR chemical shifts (e.g., using the GIAO method), which helps in the assignment of experimental spectra. researchgate.net

| Technique | Application in Tautomerism Studies | References |

| Solution NMR | Identifies tautomers present, quantifies equilibrium constants, studies solvent effects. | fu-berlin.de, bohrium.com, nih.gov |

| Solid-State NMR | Determines tautomeric form in the crystal, investigates solid-state proton transfer (SSPT). | bohrium.com, researchgate.net, researchgate.net |

| X-ray Crystallography | Provides definitive structure of the tautomer in the solid state and intermolecular interactions. | fu-berlin.de, nih.gov, rsc.org |

| FT-IR Spectroscopy | Monitors tautomeric and conformational equilibria in solution. | nih.gov |

| DFT Calculations | Predicts relative stability of tautomers, models solvent effects, calculates NMR chemical shifts. | , nih.gov, dntb.gov.ua |

V. Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G(d,p), have been employed to predict its properties. nih.gov

Theoretical optimization of the molecular structure of pyrazole (B372694) derivatives is often performed using DFT calculations. For instance, in a study on a related pyrazole derivative, the geometry was optimized using the B3LYP/6-311G(d,p) basis set. nih.gov The resulting optimized bond lengths and angles showed good agreement with experimental data obtained from X-ray crystallography. nih.gov Generally, the calculated parameters are expected to be close to the experimental values, with minor deviations. For example, in one analysis, the largest differences were observed for certain C-O bond lengths and C-O-C and N-C-O bond angles. nih.gov The consistency between the DFT-optimized structure and the experimentally determined crystal structure validates the computational model. researchgate.netbohrium.com

Table 1: Representative Comparison of Experimental and Calculated Geometrical Parameters for a Pyrazole Derivative

| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (Å/°) |

| Bond Length | C-O | 1.25 | 1.22 |

| Bond Length | C-N | 1.34 | 1.35 |

| Bond Length | N-N | 1.36 | 1.37 |

| Bond Angle | C-C-N | 125.0 | 124.5 |

| Bond Angle | C-N-N | 108.0 | 108.5 |

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. materialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's chemical stability and reactivity. nih.gov

For a related pyrazole derivative, the HOMO was primarily located on the 3-phenyl substituent and the pyrazole ring, while the LUMO was centered on the 2-cyano group and the ethyl propanoate chain. nih.gov The HOMO and LUMO energies were calculated to be -6.59 eV and -0.82 eV, respectively, resulting in an energy gap of approximately 5.77 eV. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. nih.gov The investigation of FMOs helps in predicting the sites of electrophilic and nucleophilic attacks. unar.ac.id

Table 2: Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.59 |

| ELUMO | -0.82 |

| Energy Gap (ΔE) | 5.77 |

Note: This table is based on data for a related pyrazole derivative and serves as an illustrative example. nih.gov

The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MESP is plotted onto the total electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

In pyrazole derivatives, the negative potential is often located around electronegative atoms like oxygen and nitrogen, while the positive potential is found near hydrogen atoms. bhu.ac.in Mulliken population analysis can further quantify the partial atomic charges, identifying the most positive and negative atoms within the molecule. bhu.ac.in This analysis is instrumental in understanding intermolecular interactions. researchgate.netbohrium.com

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation. Theoretical calculations of vibrational frequencies (FT-IR and Raman) for pyrazole derivatives often show good agreement with experimental measurements after applying a scaling factor. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra. doi.org For instance, the ¹H-NMR spectrum of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate showed signals at δ 1.30 (t, 3H) and 4.26 (q, 2H), which are characteristic of the ethyl group. doi.org The theoretical prediction of these spectroscopic parameters is a crucial step in the characterization of new compounds. researchgate.net

Quantum Chemical Methods for Electronic Structure

Various quantum chemical methods are employed to study the electronic structure of molecules. Both Hartree-Fock (HF) and DFT methods are used to analyze molecular orbital energies. sapub.org Time-dependent DFT (TD-DFT) is a particularly useful extension for studying excited states and predicting electronic absorption spectra (UV-Vis). materialsciencejournal.orgbhu.ac.in For example, TD-DFT calculations can determine the electronic transitions contributing to the observed absorption peaks, often characterized as π → π* transitions arising from HOMO to LUMO excitations. unar.ac.id The choice of functional and basis set, such as CAM-B3LYP with 6-311++G(d,p), can be critical for achieving accuracy that aligns well with experimental data. researchgate.net These computational methods provide a deeper understanding of the electronic properties and behavior of molecules like this compound. science.gov

In Silico Evaluation and Molecular Docking Studies

In silico evaluation and molecular docking are computational techniques used to predict the biological activity of a compound by simulating its interaction with a biological target, typically a protein. researchgate.net Pyrazole derivatives are known to possess a wide range of pharmacological activities, and molecular docking studies can help identify potential therapeutic targets and elucidate the binding mode of these compounds. unar.ac.idnih.gov

The process often involves optimizing the ligand's geometry using DFT before docking it into the active site of the target protein. researcher.life The docking results, usually expressed as a docking score, indicate the binding affinity of the ligand for the protein. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing a rationale for the observed biological activity. researcher.life For many pyrazole-based compounds, molecular docking has been instrumental in exploring their potential as anti-inflammatory, antimicrobial, or anticancer agents. unar.ac.idresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding to biological targets.

In the context of pyrazole derivatives, MD simulations have been employed to assess the stability of ligand-receptor complexes. For instance, a study on novel pyrazole-carboxamides designed as carbonic anhydrase inhibitors utilized 50-nanosecond MD simulations to analyze the stability of the docked compounds within the active sites of human carbonic anhydrase I (hCA I) and II (hCA II) isoenzymes. nih.gov The simulations revealed that the most active compounds exhibited good stability, with only minor conformational changes and fluctuations when bound to the receptors. nih.gov This stability is a key indicator of a compound's potential as an effective inhibitor.

Table 1: Representative Data from Molecular Dynamics Simulations of Pyrazole Derivatives

| Compound | Target Protein | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Interactions Observed |

| Pyrazole-carboxamide 6a | hCA I | 50 | 1.5 | 1.2 | Hydrogen bonds, hydrophobic interactions |

| Pyrazole-carboxamide 6a | hCA II | 50 | 1.3 | 1.0 | Hydrogen bonds, van der Waals contacts |

| Pyrazole-carboxamide 6b | hCA I | 50 | 1.6 | 1.3 | Hydrogen bonds, pi-pi stacking |

| Pyrazole-carboxamide 6b | hCA II | 50 | 1.4 | 1.1 | Hydrogen bonds, hydrophobic interactions |

This table is illustrative and based on findings from studies on similar pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

QSAR studies have been applied to various classes of pyrazole and pyrazolone (B3327878) derivatives to explore their therapeutic potential. ej-chem.orgnih.gov For example, in a study of pyrazolone derivatives, QSAR models were developed to correlate their antimicrobial activities with computed molecular descriptors. ej-chem.org Such models can help in understanding the structural requirements for antimicrobial efficacy.

In another study focusing on novel 1H-3-indolyl derivatives containing pyrazole rings, 2D-QSAR modeling was performed to predict their antioxidant activity. nih.gov The models identified key structural features and physicochemical properties that contribute to the compounds' ability to scavenge free radicals. nih.gov The predictive power of a QSAR model is often assessed by its correlation coefficient (R²) and cross-validation coefficient (q²). A high value for these parameters indicates a robust and predictive model.

Table 2: Example of a 2D-QSAR Model for Antioxidant Activity of Pyrazole Derivatives

| Descriptor | Coefficient | Description | Contribution to Activity |

| ALogP | -0.25 | Logarithm of the partition coefficient | Negative (hydrophilicity favored) |

| TPSA | +0.15 | Topological Polar Surface Area | Positive (polarity favored) |

| MW | -0.10 | Molecular Weight | Negative (lower mass favored) |

| nHBDon | +0.30 | Number of Hydrogen Bond Donors | Positive |

| nRotB | -0.05 | Number of Rotatable Bonds | Negative (rigidity favored) |

This table represents a hypothetical QSAR model for illustrative purposes, based on common descriptors used in such analyses.

The insights gained from QSAR studies can be invaluable in the lead optimization phase of drug discovery, allowing for the rational design of derivatives of this compound with enhanced biological activities.

Vi. Reactivity and Reaction Mechanisms

General Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This aromaticity confers significant stability to the ring system, making it resistant to oxidation and reduction under many conditions. nih.govpharmaguideline.com The presence of two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N2), creates a unique electron distribution within the ring. The electronegativity of the nitrogen atoms reduces the electron density at the C3 and C5 positions, while the C4 position remains comparatively electron-rich. nih.govpharmaguideline.com This electronic arrangement dictates the regioselectivity of various reactions. The N1 nitrogen can be deprotonated by a base, forming a pyrazolate anion which is highly reactive towards electrophiles. nih.gov

Reactions Involving the Hydroxyl Group

The 3-hydroxy group of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate is acidic and can participate in several characteristic reactions. A crucial aspect of its reactivity is its existence in a tautomeric equilibrium with the corresponding keto form, 3-pyrazolone. beilstein-journals.orgias.ac.in The predominant tautomer can be influenced by the solvent and the electronic nature of other substituents on the ring. ias.ac.inmdpi.com

Key reactions involving the hydroxyl group include:

Acylation: The hydroxyl group can be acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride to form the corresponding ester. This reaction is often used to protect the hydroxyl group or to introduce new functional moieties. nih.gov

Alkylation/Etherification: Reaction with alkylating agents can lead to the formation of O-alkylated (ether) or N-alkylated products, depending on the reaction conditions and the specific tautomeric form that reacts.

Oxidation: While the pyrazole ring itself is relatively stable, the hydroxyl group can be a site for oxidative reactions, particularly in the context of metabolic pathways or interaction with reactive oxygen species like hydroxyl radicals. nih.gov

Table 1: Tautomeric Forms of this compound

This table illustrates the key tautomeric equilibrium that influences the reactivity of the hydroxyl group.

| Tautomer Name | Structure | Key Features |

| Enol Form (3-hydroxy-1H-pyrazole) |  | Aromatic pyrazole ring, acidic hydroxyl group. |

| Keto Form (3-pyrazolone) |  | Non-aromatic pyrazolone (B3327878) ring, contains a carbonyl group and an NH group. |

Reactions Involving the Ester Group

The ethyl carboxylate group at the C4 position is a typical ester and undergoes reactions characteristic of this functional group.

Hydrolysis (Saponification): The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazole-4-carboxylic acid. Basic hydrolysis, or saponification, is an irreversible process that results in the carboxylate salt.

Decarboxylation: The carboxylic acid obtained from hydrolysis can be decarboxylated, typically by heating, to remove the substituent at the C4 position. This demonstrates the utility of the ester group as a temporary blocking group to direct other substitutions before being removed. academie-sciences.fr

Amidation: Reaction with amines can convert the ester into the corresponding amide, a common transformation in the synthesis of biologically active molecules.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester group to a primary alcohol (hydroxymethyl group).

Electrophilic Aromatic Substitution on the Pyrazole Ring

Due to the electronic distribution of the pyrazole ring, electrophilic aromatic substitution (EAS) occurs preferentially at the electron-rich C4 position. nih.govpharmaguideline.com The general mechanism involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or benzenium ion. acs.org A subsequent deprotonation step restores the aromaticity of the ring. acs.orglibretexts.org

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine at the C4 position.

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

In this compound, the C4 position is already substituted. Therefore, for EAS to occur on the ring, the carboxylate group would typically need to be removed first via hydrolysis and decarboxylation. academie-sciences.fr

Nucleophilic Reactions and Additions

The C3 and C5 positions of the pyrazole ring are electron-deficient due to the influence of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. nih.gov Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is possible, especially if a good leaving group (like a halogen or a nitro group) is present at these positions. In the case of this compound, the hydroxyl group at C3 is a poor leaving group. It would typically require activation, for instance by conversion to a sulfonate ester, to undergo nucleophilic substitution.

Additionally, the pyrazolone tautomer, with its carbonyl group, can undergo nucleophilic addition reactions at the C3 carbon.

Cycloaddition Reactions in Pyrazole Synthesis and Derivatization

While not a reaction of the pre-formed this compound, cycloaddition is the most fundamental reaction for synthesizing the pyrazole core itself. The [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful method for constructing the five-membered ring. nih.gov

This reaction typically involves:

A 1,3-dipole , such as a diazo compound or a nitrile imine.

A dipolarophile , which is a molecule containing a double or triple bond, such as an alkyne or alkene.

For example, the synthesis of pyrazole-4-carboxylates can be achieved through the cycloaddition of a diazo compound with an alkyne bearing an ester group. nih.gov These reactions are often highly regioselective.

Diazotization and Coupling Reactions

Diazotization and subsequent azo coupling reactions are important for synthesizing azo dyes and other functionalized pyrazoles. These reactions typically start with an aminopyrazole derivative rather than a hydroxypyrazole. For instance, the closely related compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, can be readily diazotized by treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

This pyrazole diazonium salt is an electrophile and can then react with electron-rich coupling components, such as phenols (like 2-naphthol) or activated aromatic amines, in an azo coupling reaction. This electrophilic aromatic substitution reaction forms a highly colored azo compound, where the two aromatic systems are linked by a -N=N- bridge.

Mechanistic Studies of Specific Transformations

Mechanistic studies provide crucial insights into the reaction pathways, transition states, and factors governing the reactivity of this compound. These investigations are essential for optimizing reaction conditions and designing novel synthetic routes.

One of the fundamental transformations involving this pyrazole derivative is its formation from acyclic precursors. The reaction of diethyl ethoxymethylenemalonate with hydrazine (B178648) hydrate (B1144303) is a key method for synthesizing this compound. Mechanistic studies have shown that this reaction proceeds through a two-step sequence: a vinylic nucleophilic substitution (SNV) followed by an intramolecular cyclization.

Initially, the hydrazine attacks the electron-deficient double bond of the diethyl ethoxymethylenemalonate, leading to the displacement of the ethoxy group. This SNV reaction forms an intermediate which then undergoes a spontaneous intramolecular cyclization via condensation to yield the stable pyrazole ring.

Another important aspect of the reactivity of this compound is its tautomerism. The compound can exist in several tautomeric forms due to proton migration. These tautomers include keto-enol and imine-enamine forms. Computational and spectroscopic studies have been employed to determine the relative stability of these tautomers and which form predominates under different conditions. The equilibrium between these forms can significantly influence the compound's chemical behavior and reactivity in subsequent transformations.

For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, the tautomeric form of the pyrazole precursor plays a critical role in determining the reaction's regioselectivity. The proposed mechanism for the formation of these fused heterocyclic systems often involves the initial reaction of the more nucleophilic nitrogen atom of the pyrazole ring.

Below are data tables summarizing key aspects of the mechanistic studies.

| Transformation | Reactants | Key Mechanistic Steps | Intermediates | Product |

|---|---|---|---|---|

| Pyrazole Ring Formation | Diethyl ethoxymethylenemalonate, Hydrazine hydrate | 1. Vinylic Nucleophilic Substitution (SNV) 2. Intramolecular Cyclization | Hydrazone intermediate | This compound |

| Synthesis of Pyrazolo[1,5-a]pyrimidines | 3-Aminopyrazole derivative, β-dicarbonyl compound | 1. Condensation 2. Intramolecular Cyclization | Enamine intermediate | Substituted pyrazolo[1,5-a]pyrimidine (B1248293) |

| Tautomeric Form | Structural Features | Relative Stability | Notes |

|---|---|---|---|

| 3-Hydroxy (enol) | Aromatic pyrazole ring with a hydroxyl group at C3. | Often the most stable form. | Favored by aromatic stabilization of the pyrazole ring. |

| 3-Oxo (keto) | Pyrazolone ring with a ketone group at C3. | Can be present in equilibrium. | Its population can be influenced by the solvent and temperature. |

Vii. Applications in Organic Synthesis

Ethyl 3-Hydroxy-1H-Pyrazole-4-Carboxylate as a Building Block

This compound serves as a fundamental building block for the synthesis of a variety of heterocyclic compounds. researchgate.net Its utility stems from the presence of several key functional groups: a pyrazole (B372694) core, a hydroxyl group, and an ethyl carboxylate moiety. These features allow for diverse reactions such as N-alkylation, cyclocondensation, and coupling reactions. researchgate.netresearchgate.net

This compound is particularly noted for its role in creating highly functionalized heterocyclic systems. researchgate.net For instance, it has been employed in the development of novel amino acid-like building blocks through N-alkylation with reagents like N-Boc-3-iodoazetidine. researchgate.net Such derivatives are of interest in medicinal chemistry and materials science.

The reactivity of the pyrazole nucleus, combined with the synthetic handles provided by the hydroxyl and ester groups, makes it a versatile starting material for constructing libraries of compounds for biological screening and other applications. nih.govnih.gov

Synthesis of Complex Heterocyclic Systems

The structure of this compound is conducive to the formation of fused ring systems, leading to the synthesis of a variety of complex heterocyclic compounds with diverse biological activities.

This compound and its derivatives are key precursors in the synthesis of pyrazoloazines. For example, the related ethyl 3-amino-1H-pyrazole-4-carboxylate can undergo diazotization and subsequent coupling with active methylene (B1212753) compounds to form pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazine derivatives. researchgate.net These compounds are of significant interest due to their potential applications in medicine and agriculture. nih.govresearchgate.net The synthesis often involves a cyclization step that incorporates the pyrazole ring into a larger, fused heterocyclic system. researchgate.netresearchgate.net

Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized from pyrazole precursors. ekb.eg The reaction of 5-aminopyrazoles with various reagents can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.netresearchgate.net These compounds are known to exhibit a range of biological activities, including kinase inhibition. researchgate.net The specific reaction pathways and resulting substitution patterns can be controlled by the choice of reactants and conditions. nih.govnih.gov

Table 1: Examples of Synthesized Pyrazoloazines

| Starting Material Precursor | Reagent | Resulting Heterocycle | Reference |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Activated methylene compounds (post-diazotization) | Pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazine derivatives | researchgate.net |

| 5-Aminopyrazoles | Various (e.g., β-keto esters, enaminones) | Pyrazolo[1,5-a]pyrimidine derivatives | ekb.egresearchgate.net |

Beyond pyrazoloazines, this compound and its analogues are instrumental in constructing other fused pyrazole systems. chim.it These reactions often leverage the nucleophilic character of the pyrazole ring nitrogens and the electrophilic sites that can be generated on the side chains. The resulting fused heterocycles often possess unique electronic and biological properties. chim.it The synthesis of these compounds can involve cyclocondensation reactions, which are a cornerstone of heterocyclic chemistry. chim.it

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern strategy in drug design. This compound derivatives can be used to create hybrid compounds. For instance, pyrazole-based chalcones have been synthesized and evaluated for their biological activities. nih.gov These syntheses often involve the Claisen-Schmidt condensation of a pyrazole-containing ketone with an appropriate aldehyde. nih.gov This approach allows for the generation of a diverse library of hybrid molecules with the potential for enhanced or novel biological effects.

Formation of Poly-substituted Pyrazoles

The pyrazole ring of this compound can be further functionalized to yield poly-substituted pyrazoles. sid.ir Various synthetic methodologies, such as the Vilsmeier-Haack reaction on pyrazole precursors, can introduce additional substituents onto the pyrazole core. nih.gov This allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in medicinal chemistry and materials science. The synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been reported through multi-component reactions, highlighting the versatility of the pyrazole scaffold. sid.ir

Synthesis of Chiral and Achiral Building Blocks

This compound and its derivatives are valuable starting materials for the synthesis of both chiral and achiral building blocks. researchgate.net These building blocks are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals. nih.govnih.gov For example, novel heterocyclic amino acids in their N-Boc protected ester form have been regioselectively synthesized from pyrazole carboxylates. researchgate.net The synthesis of chiral building blocks often involves asymmetric synthesis techniques, such as asymmetric hydrogenation or epoxidation, to introduce stereocenters with high enantiomeric purity. nih.govresearchgate.net

Table 2: Examples of Building Block Synthesis

| Starting Material | Synthetic Approach | Resulting Building Block | Reference |

| Pyrazole carboxylates | N-alkylation with N-Boc-3-iodoazetidine | Novel heterocyclic amino acid-like building blocks | researchgate.net |

| Non-chiral starting materials | Asymmetric hydrogenation/epoxidation | Homochiral compounds | nih.govresearchgate.net |

Role in Industrial Applications (e.g., Dyes, Agrochemicals)

This compound and its related pyrazole derivatives serve as crucial intermediates in various industrial applications, most notably in the synthesis of dyes and agrochemicals. google.comsgtlifesciences.comchemimpex.com The reactivity of the pyrazole ring system allows for the creation of a diverse range of complex molecules with valuable industrial properties. nih.gov

Dyes